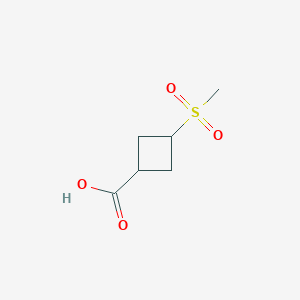
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
A study conducted by Palkar et al. (2017) on novel analogs related to benzoxazole derivatives, such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, highlighted their synthesis and potential as antibacterial agents. These compounds were synthesized and evaluated for their antimicrobial activity, showing promising results, especially against Staphylococcus aureus and Bacillus subtilis. The research also included cytotoxicity assessments against mammalian Vero cell lines, indicating that these compounds exhibit antibacterial properties at non-cytotoxic concentrations. This suggests potential scientific research applications of benzoxazole derivatives in developing new antibacterial agents (Palkar et al., 2017).
Photoreleasable Protecting Group for Carboxylic Acids
Klan, Zabadal, and Heger (2000) introduced the 2,5-dimethylphenacyl chromophore as a novel photoremovable protecting group for carboxylic acids. This study demonstrated that the direct photolysis of various 2,5-dimethylphenacyl esters can efficiently lead to the formation of corresponding carboxylic acids with high yields. This process does not require the introduction of a photosensitizer, making it an efficient method for the photodeprotection of carboxylic acids. This research presents a significant advancement in the field of organic synthesis, particularly in the development of new methodologies for the reversible protection of carboxylic acids, which is a crucial step in the synthesis of complex organic molecules (Klan, Zabadal, & Heger, 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide' involves the condensation of 2-amino-5-methylphenylacetic acid with benzaldehyde, followed by cyclization with 2,5-dimethoxybenzoyl chloride and subsequent reaction with benzylamine and acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-5-methylphenylacetic acid", "benzaldehyde", "2,5-dimethoxybenzoyl chloride", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-methylphenylacetic acid with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 3-benzyl-2-amino-5-methylphenylacrylic acid.", "Step 2: Cyclization of 3-benzyl-2-amino-5-methylphenylacrylic acid with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 3-benzyl-N-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid.", "Step 3: Reaction of 3-benzyl-N-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide.", "Step 4: Acetylation of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide with acetic anhydride in the presence of a base such as pyridine to form the final product." ] } | |
Numéro CAS |
1251587-28-6 |
Formule moléculaire |
C24H20N4O4S |
Poids moléculaire |
460.51 |
Nom IUPAC |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-6-4-5-16(13-18)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)17-9-7-15(2)8-10-17/h4-13H,3,14H2,1-2H3 |
Clé InChI |
BEHKKCQZJUNDOD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)
![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)
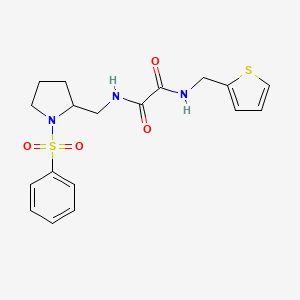
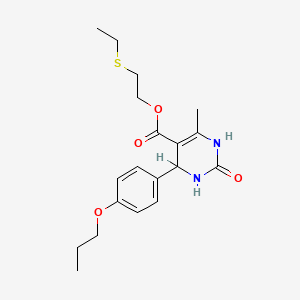
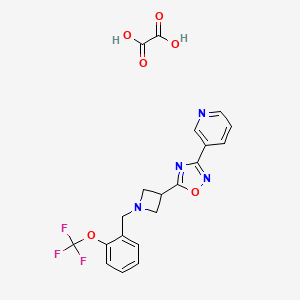
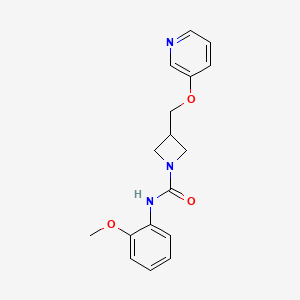

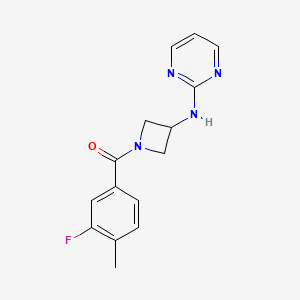

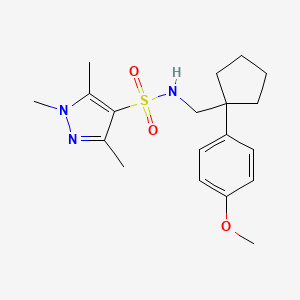
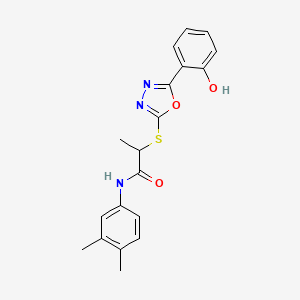
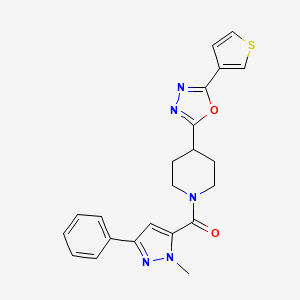
![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)
